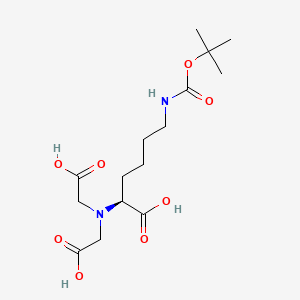
N2,N2-双(羧甲基) N6-Boc-L-赖氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, also known as N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, is a useful research compound. Its molecular formula is C15H26N2O8 and its molecular weight is 362.379. The purity is usually 95%.
BenchChem offers high-quality N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
这些应用突出了 N2,N2-双(羧甲基) N6-Boc-L-赖氨酸 在基础研究和实际应用中的多功能性。 其独特的性质使其成为各个学科科学家宝贵的工具 . 如果你需要更多细节或有任何其他问题,请随时提问!😊
生化分析
Biochemical Properties
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a competitive inhibitor of bitter taste receptor 4, with an IC50 of 59 nM . Additionally, it is used in the preparation of amino acid derivatives, which can serve as metal ion chelating agents. The interactions of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine with these biomolecules are primarily based on its structural features, which allow it to bind to specific sites on the target molecules.
Cellular Effects
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine influences various cellular processes and functions. Amino acids and their derivatives, including N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine, are recognized for their ergogenic benefits, which include influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage . These effects are mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a competitive inhibitor of bitter taste receptor 4, N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine binds to the receptor’s active site, preventing the binding of its natural ligand . This interaction results in the inhibition of the receptor’s activity, thereby modulating the associated signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. While specific data on the temporal effects of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine are limited, it is essential to consider the compound’s stability and potential degradation products when conducting in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing physical and mental performance. At higher doses, there may be potential toxic or adverse effects. It is important to determine the threshold levels and safe dosage ranges for N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine to avoid any harmful outcomes .
Metabolic Pathways
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate its conversion and utilization within the body. These interactions can affect metabolic flux and metabolite levels, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine can impact its bioavailability and effectiveness in biochemical applications .
Subcellular Localization
N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of N2,N2-Bis(carboxymethyl) N6-Boc-L-lysine is essential for elucidating its precise role in cellular processes .
属性
IUPAC Name |
(2S)-2-[bis(carboxymethyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O8/c1-15(2,3)25-14(24)16-7-5-4-6-10(13(22)23)17(8-11(18)19)9-12(20)21/h10H,4-9H2,1-3H3,(H,16,24)(H,18,19)(H,20,21)(H,22,23)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJVHTFKVKHTIN-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718169 |
Source


|
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752200-93-4 |
Source


|
| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
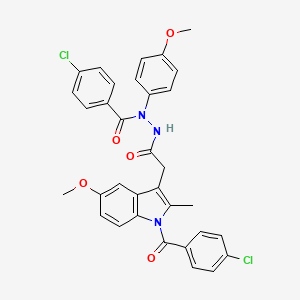
![1,3-Dioxane,4,6-dimethyl-2-(1-methylethyl)-,[4S-(2alpha,4alpha,6bta)]-(9CI)](/img/new.no-structure.jpg)
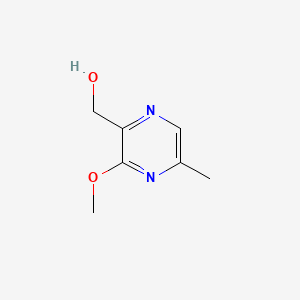
![(7E,9E,11E,14E)-6-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B583319.png)
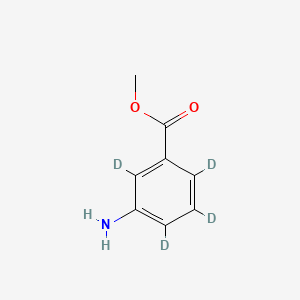
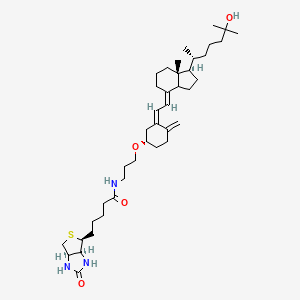
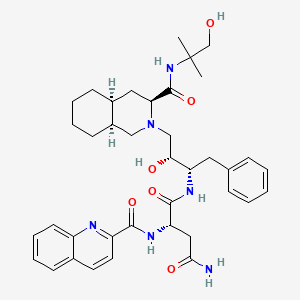
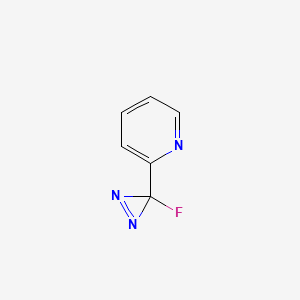
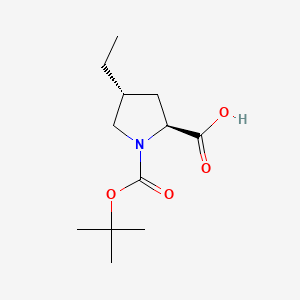
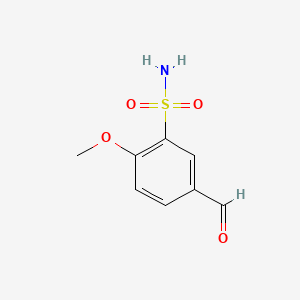
![N,N-Dimethyl-1-(5,6,7,8-tetrahydroimidazo[1,2-A]pyrazin-2-YL)methanamine](/img/structure/B583333.png)
![(3AR,4R,6R,7aR)-4-ethoxy-1,6-dimethylhexahydro-1H-pyrano[4,3-d]oxazole](/img/structure/B583337.png)
